molecular formula C26H20FN3O2 B6136364 (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B6136364
M. Wt: 425.5 g/mol
InChI Key: BEXWNLKIQPXKFP-XMHGGMMESA-N
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Description

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with a fluorobenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a cyano group.

    Coupling with Methoxyphenyl Group: The final step involves coupling the indole derivative with a methoxyphenyl group through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

  • (E)-2-cyano-3-[1-(phenylmethyl)indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide
  • (E)-2-cyano-3-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., fluorine, chlorine) on the phenyl ring can significantly alter the compound’s chemical properties and biological activity.
  • Unique Features: The fluorine substituent in (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide may enhance its binding affinity to certain molecular targets, making it more potent in specific applications.

Properties

IUPAC Name

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-32-23-12-10-22(11-13-23)29-26(31)19(15-28)14-20-17-30(25-5-3-2-4-24(20)25)16-18-6-8-21(27)9-7-18/h2-14,17H,16H2,1H3,(H,29,31)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXWNLKIQPXKFP-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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